molecular formula C5H5F7O2 B12555550 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane CAS No. 194039-91-3

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane

Katalognummer: B12555550
CAS-Nummer: 194039-91-3
Molekulargewicht: 230.08 g/mol
InChI-Schlüssel: SYYPKTWNTILAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is a fluorinated organic compound with the molecular formula C5H5F7O2. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane typically involves the reaction of hexafluoropropylene oxide with fluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated ethers and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is unique due to its combination of high fluorine content and the presence of both fluoromethoxy and methoxy groups. This unique structure imparts distinct chemical properties, making it valuable in specialized applications .

Eigenschaften

CAS-Nummer

194039-91-3

Molekularformel

C5H5F7O2

Molekulargewicht

230.08 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(fluoromethoxymethoxy)propane

InChI

InChI=1S/C5H5F7O2/c6-1-13-2-14-3(4(7,8)9)5(10,11)12/h3H,1-2H2

InChI-Schlüssel

SYYPKTWNTILAMR-UHFFFAOYSA-N

Kanonische SMILES

C(OCF)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.